molecular formula C16H21N3O4S B2394249 Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1286727-11-4

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No. B2394249
CAS RN: 1286727-11-4
M. Wt: 351.42
InChI Key: UXAHCBKOSVBJEB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications . Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method to make aminothiophene derivatives . Azetidines can be synthesized by the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Azetidines are four-membered nitrogen-containing heterocycles .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and in the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

Thiophene derivatives are used as corrosion inhibitors . They prevent the corrosion of metal surfaces by forming a protective layer on the surface.

Organic Synthesis

Thiophene derivatives are used in the synthesis of other organic compounds . For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents , and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents . They form complexes with metal ions, which can be used in various applications such as catalysis, materials science, and medicine.

Development of Insecticides

Thiophene derivatives are used in the development of insecticides . They are used to control pests in agriculture and to protect stored products from damage.

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions .

properties

IUPAC Name

ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAHCBKOSVBJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

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